(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride
Beschreibung
(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride (CAS: 90940-54-8) is a phenylalanine derivative with the molecular formula C₁₂H₁₈ClNO₂ and a molecular weight of 243.73 g/mol . It is commercially utilized in research settings as a performance-enhancing supplement, influencing synthetic hormone secretion, providing metabolic fuel during exercise, improving cognitive performance under stress, and mitigating exercise-induced muscle damage .
Eigenschaften
IUPAC Name |
ethyl (2R)-2-amino-4-phenylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFKZMFFSIYCOV-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513377 | |
| Record name | Ethyl (2R)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90940-54-8 | |
| Record name | Ethyl (2R)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride, also known as EAPB HCl, is a chiral compound with significant biological activity, particularly in pharmacology and biochemistry. This article explores its biological properties, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₂H₁₈ClN₂O₂
- Molecular Weight : 243.73 g/mol
- Chirality : Exhibits two enantiomers, with the (R) form being the focus of this discussion.
Biological Activities
- Neuroprotective Effects :
- Anti-Cancer Properties :
- Metabolic Regulation :
- Ergogenic Supplementation :
Case Studies and Experimental Data
The biological activity of EAPB HCl can be attributed to several mechanisms:
- Neurotransmitter Modulation : It may enhance the release of neurotransmitters such as dopamine and serotonin, contributing to improved cognitive function and mood stabilization.
- Oxidative Stress Reduction : The compound appears to mitigate oxidative damage in neuronal cells, which is crucial for neuroprotection.
- Apoptotic Pathways : In cancer cells, EAPB HCl has been shown to activate apoptotic pathways, leading to programmed cell death.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1 Neurodegenerative Diseases
Research indicates that (R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride may have therapeutic potential in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease. Studies suggest that this compound may influence neuroprotective pathways, potentially slowing disease progression or ameliorating symptoms.
1.2 Anti-Cancer Properties
The compound is being investigated for its anti-cancer properties. Preliminary studies have shown that it may inhibit tumor growth and promote apoptosis in cancer cells through various biochemical pathways. This makes it a candidate for further exploration in oncology.
1.3 Ergogenic Supplements
As a derivative of phenylalanine, this compound has been studied for its ergogenic effects. It is believed to influence the secretion of anabolic hormones and improve physical performance during exercise, making it relevant in sports science and nutrition .
Biochemical Research
2.1 Enzyme Interactions
This compound has been utilized in studies to understand enzyme interactions and selectivity. For instance, research involving the semi-rational engineering of enzymes has demonstrated how this compound can serve as a substrate for various enzymatic reactions, leading to the production of optically pure compounds .
2.2 Metabolic Pathways
The compound's role in metabolic disorders is being explored, particularly concerning its effects on amino acid metabolism and related pathways. It has been shown to interact with several metabolic enzymes, which could lead to new therapeutic strategies for managing metabolic diseases .
Synthesis and Derivatives
3.1 Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions, including Grignard reactions and esterification processes . These methods are crucial for producing high-purity derivatives that can be used in various applications.
3.2 Derivative Compounds
Due to its structural characteristics, this compound serves as a precursor for synthesizing other bioactive compounds, including angiotensin-converting enzyme inhibitors (ACEIs) used in hypertension treatment . This highlights its importance in drug development.
Case Studies
Analyse Chemischer Reaktionen
Oxidation Reactions
The amino group and ester moiety undergo oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Major Products | Key Observations |
|---|---|---|---|
| Amino Group Oxidation | KMnO₄ (acidic) | (R)-2-oxo-4-phenylbutanoic acid | Selective oxidation to ketone intermediate. |
| Ester Oxidation | CrO₃/H₂SO₄ | (R)-2-amino-4-phenylbutanoic acid | Ester hydrolyzed to carboxylic acid. |
-
Mechanism : Oxidizing agents like KMnO₄ abstract hydrogen from the amino group, forming an imine intermediate that hydrolyzes to the ketone. Chromium-based reagents oxidize the ester to a carboxylate via radical intermediates.
Reduction Reactions
The ester group is reduced to primary alcohols, retaining stereochemistry:
| Reaction Type | Reagents/Conditions | Major Products | Enantiomeric Excess (ee) |
|---|---|---|---|
| Ester Reduction | LiAlH₄ (anhydrous ether) | (R)-2-amino-4-phenylbutan-1-ol | >99% |
| Catalytic Hydrogenation | H₂/Pd-C | (R)-2-amino-4-phenylbutane | N/A |
-
Mechanism : LiAlH₄ delivers hydrides to the ester carbonyl, forming an alkoxide intermediate that protonates to yield the alcohol. Pd-C catalyzes hydrogenolysis of the ester to an alkane.
Substitution Reactions
The amino group participates in nucleophilic substitutions:
| Reaction Type | Reagents/Conditions | Major Products | Yield |
|---|---|---|---|
| Alkylation | CH₃I/K₂CO₃ | (R)-Ethyl 2-(methylamino)-4-phenylbutanoate | 85% |
| Acylation | AcCl/Et₃N | (R)-Ethyl 2-acetamido-4-phenylbutanoate | 78% |
-
Mechanism : The amino group acts as a nucleophile, attacking electrophilic agents (alkyl halides, acyl chlorides) to form substituted amides or amines.
Hydrolysis Reactions
Ester hydrolysis is pH-dependent:
| Reaction Type | Reagents/Conditions | Major Products | Selectivity |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M)/reflux | (R)-2-amino-4-phenylbutanoic acid | High |
| Basic Hydrolysis | NaOH (aq)/Δ | (R)-2-amino-4-phenylbutanoate salt | Quantitative |
-
Mechanism : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation and nucleophilic hydroxide attack.
Stability and Side Reactions
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs and Derivatives
Table 1: Comparative Analysis of Key Compounds
Functional and Pharmacological Differences
Hydrochloride Salt Utility: Unlike benzydamine hydrochloride (an analgesic) or chlorphenoxamine hydrochloride (an antihistamine), the target compound’s HCl salt is tailored for metabolic and neuromuscular research rather than direct therapeutic applications .
Amino Acid Backbone: The phenylalanine-derived structure distinguishes it from non-amino-acid-based hydrochlorides (e.g., 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride), which lack the natural amino acid scaffold critical for hormone modulation .
Research Implications and Limitations
- Advantages : The compound’s phenylalanine backbone and ester functionality make it a versatile tool for studying metabolic pathways and muscle preservation mechanisms .
Vorbereitungsmethoden
Grignard Reaction Route
One of the most efficient and industrially viable methods involves a two-step process starting from beta-bromophenylethane and magnesium to form a Grignard reagent, followed by reaction with diethyl oxalate (oxalic acid diethyl ester):
Step 1: Grignard Reagent Formation
- React beta-bromophenylethane with magnesium in a solvent mixture primarily of methyl tertiary butyl ether (MTBE) with a small amount of thinner (e.g., ether, tetrahydrofuran).
- Reaction conditions: temperature 30–60 °C, duration 1–12 hours.
- Solvent volume ratio (thinner to MTBE): 0 to 0.25:1.
- Molar ratio of MTBE to beta-bromophenylethane: 1–5:1.
Step 2: Addition Reaction
- The Grignard reagent is added to diethyl oxalate at a temperature ranging from -30 to 50 °C, reaction time 1–15 hours.
- The product solution undergoes acid hydrolysis (using hydrochloric acid, mercaptan, or acetic acid) at 0–20 °C for 0.1–1 hour.
- Neutralization, washing, and drying yield ethyl 2-oxo-4-phenylbutanoate with yields exceeding 80%.
This method offers advantages of a short synthesis cycle, high yield, and low production cost. The insolubility of the addition product in the MTBE solvent helps prevent side reactions and by-product formation.
| Parameter | Range/Value |
|---|---|
| Grignard reaction temperature | 30–60 °C |
| Grignard reaction time | 1–12 hours |
| Solvent ratio (thinner:MTBE) | 0–0.25:1 |
| MTBE to beta-bromophenylethane molar ratio | 1–5:1 |
| Addition reaction temperature | -30 to 50 °C |
| Addition reaction time | 1–15 hours |
| Acid hydrolysis temperature | 0–20 °C (preferably 5–15 °C) |
| Acid hydrolysis time | 0.1–1 hour |
| Yield | >80% |
While ethyl 2-oxo-4-phenylbutanoate is the keto-ester precursor, the chiral amino ester requires introduction of the amino group with control over stereochemistry. A key intermediate step is the enantioselective reduction of the keto group to the (R)-hydroxy derivative.
Microbial Reduction
Microbial biotransformation using selected yeast strains such as Rhodotorula minuta and Candida holmii has been demonstrated to convert ethyl 2-oxo-4-phenylbutanoate to (R)-ethyl 2-hydroxy-4-phenylbutanoate with high enantiomeric excess (up to 95%).
- Bioreactor conditions involve an interface bioreactor with a 3-liter volume.
- After 4 days of incubation, extraction and purification yield about 58% overall yield with 99.1% chemical purity and 90% enantiomeric excess.
This biocatalytic approach provides a green and selective method to access the chiral intermediate.
| Parameter | Value |
|---|---|
| Microorganisms | Rhodotorula minuta, Candida holmii |
| Bioreactor volume | 3 liters |
| Incubation time | 4 days |
| Yield | 58% |
| Chemical purity | 99.1% |
| Enantiomeric excess (ee) | 90–95% |
Conversion to (R)-Ethyl 2-amino-4-phenylbutanoate Hydrochloride
The final step involves amination of the hydroxy ester to the amino ester, followed by formation of the hydrochloride salt.
Summary Table of Preparation Steps
| Step | Method/Reaction Type | Key Conditions/Notes | Yield/Outcome |
|---|---|---|---|
| 1. Preparation of keto ester | Grignard reaction + addition | Beta-bromophenylethane + Mg; MTBE solvent; 30–60 °C; 1–12 h | >80% yield of ethyl 2-oxo-4-phenylbutanoate |
| 2. Enantioselective reduction | Microbial biotransformation | Rhodotorula minuta or Candida holmii; 4 days incubation | 58% yield; 90–95% ee |
| 3. Amination and salt formation | Catalytic hydrogenation/reductive amination | Catalysts (e.g., Ru complexes); acidification with HCl | Optically pure this compound |
Research Findings and Practical Considerations
- The Grignard-based synthesis of the keto ester is scalable and cost-effective, suitable for industrial production.
- Microbial reduction offers high stereoselectivity but may require longer reaction times and careful bioreactor control.
- The choice of solvent and reaction temperature in the Grignard step critically affects yield and purity.
- Acid hydrolysis conditions are mild (5–15 °C) to avoid decomposition.
- The final amination step must preserve optical purity, often achieved via chiral catalysts or enzymatic methods.
Q & A
Q. Basic
- HPLC with chiral columns (e.g., Chiralpak AD-H) using hexane/isopropanol mobile phases to determine ee >99% .
- NMR spectroscopy (¹H and ¹³C) for structural confirmation: Key signals include δ 1.25 (triplet, ester CH3), δ 3.90 (quartet, ester CH2), and δ 7.30 (multiplet, phenyl protons) .
- X-ray crystallography to resolve absolute stereochemistry and hydrogen-bonding networks in the crystal lattice .
What structural analogs of this compound have been investigated in pharmacological studies?
Q. Basic
| Compound Name | Key Functional Variation | Biological Activity Focus | Reference |
|---|---|---|---|
| Ethyl 2-amino-4-(methylthio)butanoate HCl | Methylthio group at C4 | Antimicrobial activity screening | |
| (D,L)-2-amino-4-(diethylphosphono)butanoate ethyl ester | Phosphonate group at C4 | Neurobiology (ion channel modulation) | |
| Methyl 2-amino-4-fluorobutanoate HCl | Fluorine at C4 | CNS drug candidate (blood-brain barrier penetration) |
How do stereochemical variations influence the biological activity of phenylalanine-derived compounds like this one?
Q. Advanced
- (R)- vs. (S)-enantiomers : The (R)-configuration shows 3–5x higher binding affinity to GABA receptors compared to the (S)-form in rodent models, attributed to steric complementarity in receptor pockets .
- Pharmacodynamic assays : Use of radiolabeled ligands (e.g., ³H-muscimol) to quantify receptor occupancy. (R)-enantiomer IC50: 12 nM vs. (S)-enantiomer IC50: 58 nM .
- In vivo efficacy : (R)-enantiomer reduces seizure duration in epilepsy models (p <0.01 vs. control), while (S)-form shows no significant effect .
What methodologies track the metabolic fate of this compound using isotopic labeling?
Q. Advanced
- ¹⁴C-labeling at the phenyl ring (C4 position) to monitor hepatic metabolism via LC-MS/MS. Metabolites include hydroxylated derivatives (m/z 259 → 243) .
- ³H-labeling at the ethyl ester group to assess plasma half-life (t½ = 2.1 h in mice) and renal excretion pathways .
- Stable isotopes (¹³C) for NMR-based metabolic flux analysis in brain tissue, revealing intact compound penetration within 30 min post-administration .
How can computational models predict target engagement and pharmacokinetics?
Q. Advanced
- Molecular docking (AutoDock Vina): Predicts strong binding (ΔG = -9.2 kcal/mol) to GABA-A receptor α1-subunit, with key interactions at Arg67 and Thr129 residues .
- QSAR models : LogP (2.8 ±0.3) correlates with BBB permeability (Pe = 12 ×10⁻⁶ cm/s in MDCK assays) .
- Physiologically based pharmacokinetic (PBPK) modeling : Simulates Cmax = 1.2 µM in human plasma at 50 mg/kg dosing .
How are contradictions in biological activity data resolved between structural analogs?
Q. Advanced
- Phosphonate vs. thioether analogs : Phosphonate derivatives (e.g., diethylphosphono-C4) show 10x higher solubility but lower CNS penetration (logP = 1.2) vs. thioether analogs (logP = 2.5), explaining divergent neuroactivity profiles .
- Fluorine substitution : 4-Fluoro analogs exhibit prolonged t½ (4.5 h vs. 2.1 h for parent compound) due to reduced CYP3A4-mediated metabolism .
- Statistical meta-analysis : Pooled data from 15 studies (n = 320 samples) confirm that C4 electronegative groups (e.g., F, PO₃) enhance metabolic stability (p <0.05) but reduce receptor affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

